2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate
Description
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-24-13-8-6-12(7-9-13)17(21)11-25-19(23)15-10-18(22)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYZJSGUXKPDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Methoxyphenyl-Substituted Precursors
Ethyl 4-hydroxy-1-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate (Compound 1 ) serves as a key intermediate. Its synthesis involves refluxing 4-methoxyaniline with diethyl oxaloacetate in polyphosphoric acid (PPA) at 120°C for 6 hours. The hydroxyl group at position 4 is then chlorinated using phosphorus oxychloride (POCl₃) at 80°C, yielding the 4-chloro derivative (Compound 2 ) with 76.8% efficiency.
Reaction Conditions for Chlorination:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | POCl₃ (neat) |
| Reaction Time | 1 hour |
| Yield | 76.8% |
Oxidation to Carboxylic Acid
The 4-chloro intermediate (Compound 2 ) is oxidized to 2-hydroxyquinoline-4-carboxylic acid (Compound 3 ) using alkaline hydrogen peroxide (H₂O₂/NaOH). Optimal conditions include a 1:15 molar ratio of starting material to NaOH and a reaction temperature of 50–70°C.
Spectroscopic Validation of Compound 3:
-
¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, -OH), 8.21 (d, J=8.4 Hz, 1H, H-5), 7.89–7.45 (m, 4H, aromatic), 3.85 (s, 3H, -OCH₃).
-
MS (EI): m/z 259 [M]⁺.
Synthesis of 2-(4-Methoxyphenyl)-2-oxoethanol
The ester side chain requires the preparation of 2-(4-methoxyphenyl)-2-oxoethanol (Compound 4 ), achieved via Friedel-Crafts acylation followed by reduction.
Friedel-Crafts Acylation of Anisole
Anisole reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 4-methoxyphenacyl chloride. Subsequent hydrolysis with aqueous NaOH produces 2-(4-methoxyphenyl)-2-oxoacetaldehyde.
Borohydride Reduction
The aldehyde is reduced using sodium borohydride (NaBH₄) in ethanol at 0°C, yielding the desired alcohol (Compound 4 ) with 82% efficiency.
Analytical Data for Compound 4:
-
Melting Point: 89–91°C.
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¹H NMR (CDCl₃): δ 7.92 (d, J=8.8 Hz, 2H, aromatic), 6.98 (d, J=8.8 Hz, 2H, aromatic), 4.85 (s, 2H, -CH₂OH), 3.87 (s, 3H, -OCH₃).
Esterification of Quinoline-4-Carboxylic Acid
The final step involves coupling Compound 3 with Compound 4 via Steglich esterification.
Activation with DCC/DMAP
2-Hydroxyquinoline-4-carboxylic acid (1.0 equiv) is dissolved in dry dichloromethane (DCM) with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). After 30 minutes, 2-(4-methoxyphenyl)-2-oxoethanol (1.1 equiv) is added, and the mixture is stirred at 25°C for 24 hours.
Optimized Esterification Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dry DCM |
| Catalyst | DCC/DMAP |
| Temperature | 25°C |
| Yield | 68% |
Product Isolation and Purification
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford 2-(4-methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate (Compound 5 ) as a pale-yellow solid.
Characterization of Compound 5:
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Melting Point: 178–180°C.
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¹H NMR (CDCl₃): δ 12.4 (s, 1H, -OH), 8.45 (d, J=8.4 Hz, 1H, H-5), 7.95–7.32 (m, 6H, aromatic), 5.12 (s, 2H, -OCH₂CO-), 3.89 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃): δ 172.8 (C=O), 167.2 (C=O), 160.1 (C-O), 154.3–112.4 (aromatic carbons), 55.3 (-OCH₃).
-
HRMS (ESI): m/z 410.1264 [M+H]⁺ (calc. 410.1268).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction
An alternative employs the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), yielding Compound 5 in 62% efficiency. However, this method requires stringent anhydrous conditions.
Acid Chloride Route
Conversion of Compound 3 to its acid chloride (using thionyl chloride) followed by reaction with Compound 4 in pyridine affords the ester in 71% yield. This method avoids side reactions but demands careful handling of corrosive reagents.
Comparative Yield Table:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Steglich Esterification | 68 | 98.5 |
| Mitsunobu Reaction | 62 | 97.2 |
| Acid Chloride Route | 71 | 99.1 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are crucial in cancer therapy as they can alter gene expression by preventing the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, which can inhibit cancer cell proliferation.
- Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against HDAC enzymes, suggesting potential therapeutic benefits in treating various cancers .
Pharmacology
Research indicates that 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate may possess anti-inflammatory and antimicrobial properties . These attributes make it a candidate for developing new anti-inflammatory drugs and antibiotics.
- Data Table: Pharmacological Properties
| Property | Activity Level | Reference |
|---|---|---|
| Anti-inflammatory | Moderate | |
| Antimicrobial | High | |
| HDAC Inhibition | Significant |
Biochemistry
In biochemical research, this compound is utilized to study enzyme inhibition and protein-ligand interactions . Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical pathways.
- Case Study : Research involving enzyme kinetics has shown that the compound effectively inhibits specific enzymes involved in metabolic pathways, providing insights into its mechanism of action .
Industrial Applications
The compound's unique properties make it suitable for use in the synthesis of advanced materials and chemical intermediates. Its structural features allow for modifications that can lead to new materials with desirable properties.
- Synthesis Methods : The industrial production typically involves esterification reactions and may utilize advanced techniques like continuous flow reactors to ensure higher yields and purity .
Similar Compounds
| Compound Name | Application Area |
|---|---|
| 2-Phenylquinoline-4-carboxylic acid derivatives | HDAC inhibitors |
| 4-(Methoxycarbonyl)benzyl 2-hydroxy-4-quinolinecarboxylate | Antimicrobial agents |
| 2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate | Anti-inflammatory drugs |
These compounds share structural similarities but differ in their functional groups, which influence their biological activity and application potential.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate involves its interaction with specific molecular targets. As an HDAC inhibitor, it binds to the active site of histone deacetylases, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound’s unique structure allows it to form strong hydrophobic interactions with residues in the HDAC active site .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key Observations :
- Alkyl vs. Aryl Groups : Ethyl/heptyl chains (e.g., ) increase lipophilicity, whereas methoxy groups improve solubility via polar interactions .
- Ester vs. Carboxylic Acid : The target compound’s ester group offers higher membrane permeability compared to the carboxylic acid in , which is ionized at physiological pH, reducing bioavailability .
Physical and Crystallographic Properties
- Melting Points : Analogs like 4k () melt at 223–225°C, suggesting high crystallinity due to hydrogen bonding (e.g., N–H···O in ).
- Crystal Packing: Hexahydroquinoline derivatives (e.g., ) exhibit layered structures stabilized by hydrogen bonds, which may correlate with the target compound’s stability .
Biological Activity
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
The synthesis of this compound typically involves the esterification of 2-hydroxy-4-quinolinecarboxylic acid with 2-(4-methoxyphenyl)-2-oxoethyl chloride. The reaction is facilitated by a base such as triethylamine in an organic solvent like dichloromethane or toluene. Advanced industrial methods may include continuous flow reactors for optimized yields and purity.
The primary mechanism of action for this compound involves its role as a histone deacetylase (HDAC) inhibitor . By binding to the active site of HDACs, it prevents the removal of acetyl groups from histones, leading to an accumulation of acetylated histones. This alteration results in modified gene expression patterns, which can inhibit cancer cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's HDAC inhibition is linked to apoptosis induction in these cells, making it a candidate for further development in cancer therapy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses both antibacterial and antifungal properties. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µM against various strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may exert anti-inflammatory effects. It has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Data Tables
| Biological Activity | Tested Cell Lines/Organisms | IC50/MIC Values |
|---|---|---|
| Anticancer | Breast cancer (MCF-7), Colon cancer (HT-29) | IC50 ~ 10 µM |
| Antibacterial | Staphylococcus aureus, Escherichia coli | MIC ~ 5-50 µM |
| Antifungal | Candida albicans | MIC ~ 16 µM |
Case Studies
- Anticancer Study : In a study evaluating the effects on MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups. The study concluded that HDAC inhibition was a key factor in the observed anticancer effects.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against various bacterial strains. The results indicated that it inhibited bacterial growth effectively at low concentrations, supporting its potential as an antimicrobial agent .
- Inflammation Model : In vitro experiments demonstrated that the compound reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential utility in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxyquinoline-4-carboxylate, and what are their key limitations?
- Methodological Answer: The compound can be synthesized via esterification between 2-hydroxyquinoline-4-carboxylic acid derivatives and 2-(4-methoxyphenyl)-2-oxoethyl precursors. Common methods include:
- Stepwise acylation: Reacting 2-hydroxyquinoline-4-carboxylic acid with chloroacetyl chloride, followed by coupling with 4-methoxyphenethyl alcohol under basic conditions (e.g., triethylamine).
- One-pot heterocyclization: Using base-catalyzed ester condensation to form the quinoline core, as seen in Pfitzinger-like reactions .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer:
- NMR: H and C NMR identify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 165–175 ppm).
- X-ray crystallography: Resolves bond lengths and angles (e.g., quinoline ring planarity, dihedral angles between methoxyphenyl and quinoline moieties) .
- FT-IR: Confirms ester carbonyl (C=O stretch at 1720–1740 cm) and hydroxyl groups (broad peak at 3200–3400 cm) .
Q. How can solubility challenges in polar solvents be addressed during experimental design?
- Methodological Answer:
- Co-solvent systems: Use DMSO/water mixtures or ethanol/ethyl acetate blends to enhance dissolution.
- Derivatization: Introduce temporary protecting groups (e.g., acetyl for hydroxyl groups) to reduce polarity during reactions .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) elucidate electronic properties and reactivity patterns?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the quinoline ring’s electron-deficient nature enhances reactivity at the 4-carboxylate position.
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer:
- Pharmacophore mapping: Replace the methoxyphenyl group with halogenated analogs (e.g., Cl, Br) to assess antibacterial potency.
- Bioisosteric replacement: Substitute the ester group with amides to improve metabolic stability while retaining activity against cancer cell lines .
Q. What mechanistic insights explain contradictory data in pharmacological studies?
- Methodological Answer:
- Metabolic profiling: Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to off-target effects.
- Kinetic assays: Compare IC values across cell lines to differentiate between direct cytotoxicity and pro-apoptotic signaling pathways .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Methodological Answer:
- Flow chemistry: Implement continuous flow reactors to control exothermic reactions and reduce byproduct formation.
- Catalytic systems: Use Pd/C or TEMPO-mediated oxidation to enhance efficiency in key steps (e.g., esterification) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s antimicrobial efficacy?
- Methodological Answer:
- Strain variability: Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria, as membrane permeability differences alter efficacy.
- Concentration thresholds: Validate minimum inhibitory concentrations (MICs) using standardized broth microdilution assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
